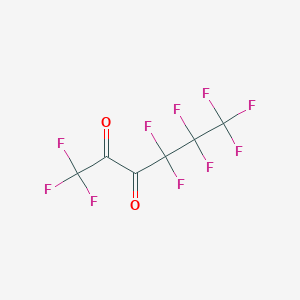
2-Butanol, 1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-(phenylthio)- is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a phenylthio group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanol, 1-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of 2-butanol with phenylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the phenylthio group on the butanol backbone.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol, 1-(phenylthio)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
2-Butanol, 1-(phenylthio)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanol, 1-(phenylthio)- exerts its effects involves interactions with molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions may involve hydrogen bonding, van der Waals forces, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with a similar butanol backbone but lacking the phenylthio group.
1-Butanol: A primary alcohol with a butanol backbone but with the hydroxyl group on the first carbon atom.
Phenylthiol: A compound with a phenylthio group but lacking the butanol backbone.
Uniqueness
2-Butanol, 1-(phenylthio)- is unique due to the presence of both the butanol backbone and the phenylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79345-23-6 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C10H14OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3 |
InChI Key |
KGDLDWVKFUCUME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




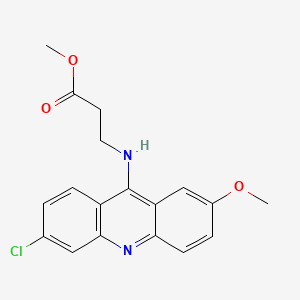
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
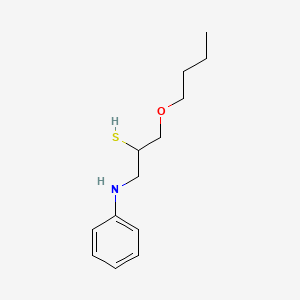

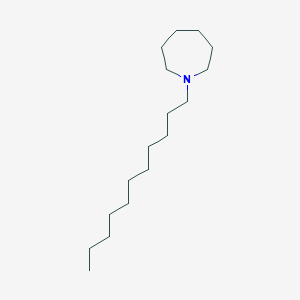
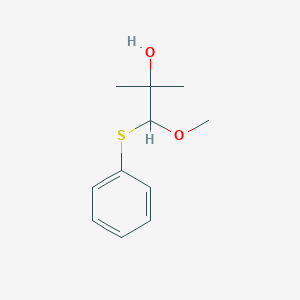


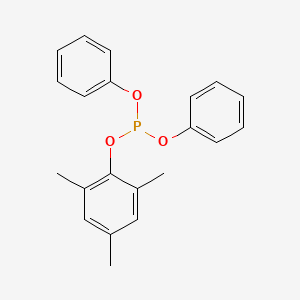

![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
